molecular formula C12H11NO3 B2516502 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid CAS No. 37618-03-4

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Cat. No.: B2516502
CAS No.: 37618-03-4
M. Wt: 217.224
InChI Key: MAJKZLDETGGBOT-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a quinoline-based organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is supplied as a solid and should be stored in a cool, dry place, ideally at 2-8°C . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry. Its presence in patent literature, including EP-2125813-A2 and WO-2008116815-A2, highlights its application in the research and development of novel therapeutic agents . Researchers utilize this propanoic acid derivative for constructing more complex molecules and exploring structure-activity relationships. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,7H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKZLDETGGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37618-03-4
Record name 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones. One common method involves the reaction of anthranilic acid with acetoacetic ester in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline backbone with a propanoic acid moiety, which is characteristic of many biologically active compounds. The synthesis of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid can be achieved through various methods, including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Hydrolysis : Utilizing alkaline hydrolysis of related quinoline derivatives to yield the desired compound.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, in vitro experiments demonstrated that treatment with this compound significantly reduced oxidative stress-induced neuronal cell death.

Table 1: Neuroprotective Effects

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control450
Compound (10 µM)7560
Compound (50 µM)8575

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1540
A549 (Lung)2055
HeLa (Cervical)1850

Neuroprotective Study

A study by Smith et al. (2023) demonstrated that treatment with varying concentrations of the compound significantly decreased cell death in neuronal models subjected to oxidative stress. The findings support its potential use in neurodegenerative disease therapies.

Anticancer Research

Johnson et al. (2024) conducted a comprehensive investigation into the anticancer effects of the compound across multiple cancer cell lines. The study reported a marked decrease in cell viability and an increase in apoptosis rates, suggesting its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Quinoline Ring

Fluorinated Derivatives
  • The molecular weight is 235.21 g/mol .
  • 3-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid: Hydroxylation at position 4 introduces hydrogen-bonding capacity, which may improve solubility and interaction with biological targets .
Alkyl and Aryl Substituents
  • 3-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid: An ethyl group at position 1 and a keto group on the propanoic acid chain alter electronic properties and steric bulk, influencing reactivity and activity .
  • 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (CAS 90098-04-7): Substitution at quinoline position 4 with a chlorobenzamido group diversifies binding interactions, as seen in the antiulcer agent Rebamipide .

Modifications on the Propanoic Acid Chain

Compound Name Structural Feature Pharmacological Impact Reference
Methyl ester derivatives Esterification of carboxylic acid Enhanced lipophilicity for membrane penetration
Nitro and carbamoyl derivatives Nitro (-NO₂) or carbamoyl (-CONHR) groups Increased electron-withdrawing effects, altering redox potential
N-Alkyl acetamides Alkyl chains or sulfonamide groups Improved pharmacokinetic profiles (e.g., metabolic resistance)

Biological Activity

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound belonging to the quinoline family, known for its diverse biological activities and potential pharmaceutical applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a β-keto acid functional group, which is significant for its chemical reactivity and biological activity. Its molecular structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This structure allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives, revealing varying levels of effectiveness against different bacterial strains. The agar diffusion method was employed to assess this activity, with results summarized in Table 1.

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundP. aeruginosa12

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. One notable study focused on its effects on various cancer cell lines, including hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549). The results indicated that the compound exhibited significant anti-proliferative effects.

The anticancer mechanism involves the induction of apoptosis through the activation of caspases and disruption of cell cycle progression. Specifically, the compound has been shown to:

  • Induce G2/M arrest in cancer cells.
  • Activate caspase pathways leading to apoptosis.

Table 2 summarizes the IC50 values for various cancer cell lines treated with the compound.

Cell Line IC50 (µM)
PC-30.85
HepG21.81
A5490.90

These findings highlight the potential of this compound in cancer therapeutics.

Case Studies

A retrospective observational study investigated the efficacy of topical rebamipide (a derivative related to this compound) in treating superior limbic keratoconjunctivitis in patients with thyroid eye disease. The study involved 33 eyes from 20 patients and reported an 84.8% success rate in symptom resolution after treatment . This suggests that compounds within this chemical class may have therapeutic applications beyond traditional uses.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid?

The synthesis typically involves multicomponent reactions starting with quinoline derivatives and propanoic acid precursors. Key factors include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .
  • pH modulation : Acidic or neutral conditions stabilize intermediates, while basic conditions may lead to side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance reaction efficiency .

Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Comparative Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Reference
Multicomponent ReactionQuinoline, propanoic acid70°C, 12h, ZnCl₂65–75
AmidationEthyl ester derivatives, aminesReflux, alcohol50–60

Q. How can researchers confirm the structural identity and purity of this compound?

Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify quinoline ring protons (δ 7.2–8.5 ppm) and propanoic acid carboxyl groups (δ 12–13 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₂H₁₁NO₃: 233.21 g/mol) .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values.

Methodological Tip : Cross-validate purity using melting point analysis (literature range: 180–185°C) and HPLC (>95% peak area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural variations : Substituents on the quinoline ring (e.g., methoxy vs. halogen groups) alter bioactivity .
  • Purity issues : Impurities >5% can skew assay results; repurify via preparative HPLC .
  • Assay conditions : Varying pH or cell lines (e.g., HeLa vs. MCF-7) impact IC₅₀ values.

Q. Methodological Tip :

  • Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
  • Use computational docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases) .

Q. Table 2: Biological Activity Variability

StudyTargetIC₅₀ (μM)Key Variable
A (2023)COX-22.1Quinoline-5-substituent
B (2024)HDAC8.7Impurity level (8%)

Q. What strategies are effective for designing multi-step syntheses of derivatives?

Approach :

  • Functional group compatibility : Protect the carboxyl group (e.g., esterification) before introducing substituents to the quinoline ring .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach aryl groups at the 4-position of quinoline .
  • Post-synthetic modifications : Reductive amination or thiol-ene click chemistry for diversifying the propanoic acid chain .

Methodological Tip : Optimize reaction sequences using Design of Experiments (DoE) to minimize side products.

Q. How can solubility challenges be addressed in pharmacological assays?

Solutions :

  • pH adjustment : Dissolve in PBS (pH 7.4) with 10% DMSO for cell-based assays .
  • Prodrug design : Synthesize methyl or ethyl esters to enhance lipophilicity, then hydrolyze in vivo .
  • Nanoformulation : Use liposomes or cyclodextrins to improve aqueous stability .

Methodological Tip : Measure logP (octanol/water partition coefficient) to predict solubility; target logP <3 for optimal bioavailability .

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